2,6-diamino-1H-1,3,5-triazin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-diamino-1H-1,3,5-triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASBWURJQFFLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)N=C(N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1(=NC(=O)N=C(N1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2,6 Diamino 1h 1,3,5 Triazin 4 One
Established Synthetic Routes to the 1,3,5-Triazin-4-one Core
The synthesis of the foundational 1,3,5-triazin-4-one structure of ammelide (B29360) can be achieved through several well-established chemical pathways. These methods often utilize readily available starting materials and proceed through various condensation and cyclization reactions.
Thermal Condensation of Urea (B33335) and Derivatives
The thermal decomposition of urea and its derivatives is a known route to ammelide and other triazine compounds. rsc.orgkyoto-u.ac.jp When urea is heated, it undergoes a series of complex reactions, including decomposition to ammonia (B1221849) and isocyanic acid. rsc.org The isocyanic acid can then react further to form intermediates like biuret (B89757), which can subsequently cyclize to form triazine rings. rsc.orgrsc.org
Under specific temperature regimes, the formation of ammelide is observed. For instance, in the temperature range of 190–250 °C, the decomposition of biuret is accompanied by side reactions that lead to the formation of both cyanuric acid and ammelide. rsc.org Theoretical studies based on density functional theory have also explored free radical pathways for the formation of triazines, including ammelide, from urea, suggesting that biuret is a key precursor. rsc.org
| Starting Material | Key Intermediates | Product | Reference |
| Urea | Isocyanic acid, Biuret | Ammelide | rsc.orgkyoto-u.ac.jprsc.org |
This interactive table summarizes the key components in the thermal condensation synthesis of ammelide.
Approaches from Dicyandiamide (B1669379) and Nitriles
Another significant synthetic approach involves the use of dicyandiamide. Heating dicyandiamide with aqueous ammonia at elevated temperatures and pressures (e.g., 160–170 °C) can yield ammelide. wikipedia.org This method provides a direct route to the ammelide structure.
Furthermore, the reaction of dicyandiamide with nitriles, often under microwave irradiation, has been developed as a "green" synthetic procedure for preparing 2,4-diamino-1,3,5-triazine derivatives. researchgate.netrsc.org This approach is advantageous due to reduced solvent usage, shorter reaction times, and simplified purification processes. researchgate.net While this method produces a broader class of diaminotriazines, it highlights the utility of dicyandiamide and nitriles as building blocks for the triazine core. The conversion of nitriles to amides, a key step in some of these transformations, can be facilitated by reagents like manganese dioxide. google.comyoutube.com
| Starting Materials | Reaction Conditions | Product | Reference |
| Dicyandiamide, Aqueous Ammonia | 160–170 °C | Ammelide | wikipedia.org |
| Dicyandiamide, Nitriles | Microwave Irradiation | 2,4-Diamino-1,3,5-triazine derivatives | researchgate.netrsc.org |
This interactive table outlines the synthesis of ammelide and related compounds from dicyandiamide and nitriles.
Derivatization from Melam and Related Triazine Structures
Ammelide can also be synthesized through the chemical transformation of other triazine compounds, such as melam and ammeline (B29363). wikipedia.orgwikipedia.org Heating melam with concentrated sulfuric acid for a short period at 190 °C results in the formation of ammelide. wikipedia.org This process involves the hydrolysis of one of the amino groups in the melam structure.
Similarly, ammeline, which is itself a hydrolysis product of melamine (B1676169), can be further hydrolyzed to yield ammelide. wikipedia.org This hydrolysis is typically achieved by boiling ammeline with a dilute alkali. wikipedia.org These routes demonstrate the stepwise conversion of more highly aminated triazines to ammelide through controlled hydrolysis. A biocatalytic process using enzymes from the amidohydrolase superfamily has also been developed for the conversion of melamine to ammeline and subsequently to ammelide. google.com
| Starting Material | Reagent | Product | Reference |
| Melam | Concentrated Sulfuric Acid | Ammelide | wikipedia.org |
| Ammeline | Dilute Alkali | Ammelide | wikipedia.org |
| Melamine | Biocatalyst (Amidohydrolase) | Ammeline and/or Ammelide | google.com |
This interactive table details the synthesis of ammelide from other triazine compounds.
Advanced Synthetic Strategies for Functionalized Ammelide Derivatives
Beyond the synthesis of the basic ammelide structure, advanced synthetic methodologies have been developed to create functionalized derivatives with tailored properties. These strategies often involve multi-component reactions and molecular rearrangements.
Multi-component Reactions for Dihydrotriazine Intermediates
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govpreprints.org These reactions offer significant advantages in terms of efficiency and atom economy. nih.gov While specific MCRs leading directly to a wide array of functionalized ammelide derivatives are not extensively documented in the provided search results, the principles of MCRs are applied to the synthesis of various heterocyclic systems, including those containing triazine or similar nitrogen-rich cores. researchgate.netrug.nlbeilstein-journals.org For example, MCRs have been used to synthesize substituted triazolo[3,4-b] wikipedia.orgrsc.orgrsc.orgthiadiazines and other complex heterocyclic structures. researchgate.net The general approach of combining multiple building blocks in a one-pot synthesis holds promise for the efficient generation of diverse ammelide derivatives.
Rearrangement Reactions (e.g., Dimroth Rearrangement)
The Dimroth rearrangement is a significant reaction in heterocyclic chemistry, involving the isomerization of certain N-substituted heterocycles. wikipedia.org This rearrangement typically involves the opening of the heterocyclic ring followed by rotation and re-closure, leading to the exchange of an endocyclic and an exocyclic heteroatom. wikipedia.org The Dimroth rearrangement has been observed in various triazole and pyrimidine (B1678525) systems and has been utilized as a synthetic tool to create novel heterocyclic structures. rsc.orgwikipedia.orgrsc.orgnih.gov For instance, it has been applied to the synthesis of energetic materials based on 1,2,3-triazoles and in the formation of complex selenazolotriazolopyrimidines. rsc.orgnih.gov While a direct application of the Dimroth rearrangement to ammelide itself is not explicitly detailed, its utility in modifying related triazine and triazole structures suggests its potential for creating functionalized ammelide derivatives through carefully designed reaction pathways. rsc.orgrsc.org
Catalytic Dehalogenation and Related Functionalization
While direct catalytic dehalogenation of a halogenated precursor to 2,6-diamino-1H-1,3,5-triazin-4-one (ammelide) is not extensively documented in the provided search results, the functionalization of related triazine compounds is a known area of chemical synthesis. The reactivity of the triazine ring allows for various modifications.
Green Chemistry Approaches in Ammelide Synthesis
The principles of green chemistry, which focus on designing environmentally friendly chemical processes, are increasingly being applied to the synthesis of various compounds, including those related to ammelide. unibo.itresearchgate.net These approaches aim to reduce waste, use less hazardous substances, and improve energy efficiency. unibo.it
One significant green approach is the use of biocatalysis, employing enzymes to carry out chemical transformations. mdpi.com For instance, a sustainable enzymatic method for creating amide bonds, a key feature in ammelide's structure, has been developed using Candida antarctica lipase (B570770) B in a green solvent. nih.gov This method is noted for its efficiency and the production of amides with high conversions and yields without requiring intensive purification. nih.gov Such enzymatic strategies have the potential to become industrially reliable and environmentally sound processes for direct amide synthesis. nih.gov
Furthermore, processes have been developed for the preparation of ammeline and/or ammelide from melamine using a biocatalyst in an aqueous reaction mixture. google.comwipo.intgoogle.com This method is environmentally friendly as it avoids the use of toxic solvents, halogen-containing compounds, or alcohols. google.com The product, ammeline or ammelide, precipitates directly from the aqueous mixture, simplifying recovery to a few washing steps with water. google.com
Chemical Reactivity and Transformation Pathways of this compound
Deamination Mechanisms and Cyanuric Acid Formation
Ammelide can be converted to cyanuric acid through deamination. uni-konstanz.denih.gov This process involves the removal of an amino group. The bacterial metabolism of melamine, a related triazine, proceeds through sequential deamination steps, first to ammeline, then to ammelide, and finally to cyanuric acid. nih.govnih.govresearchgate.net This degradative pathway is hydrolytic. uni-konstanz.denih.gov
The deamination of ammeline to ammelide is a key step in this pathway and has been shown to be catalyzed by the enzyme guanine (B1146940) deaminase in some bacteria. nih.govresearchgate.net The subsequent deamination of ammelide to cyanuric acid is catalyzed by enzymes such as AtzC and TrzC. nih.gov
Theoretical studies using density functional theory have investigated the mechanisms for the deamination of ammeline. researchgate.net These studies suggest that the reaction can proceed via different pathways, with the activation energies depending on the specific conditions, such as the presence of water molecules or a hydroxide (B78521) ion. researchgate.net
Enzymatic Transformations and Biocatalysis
Enzymatic transformations play a crucial role in the breakdown of ammelide. As mentioned previously, the conversion of ammelide to cyanuric acid is part of the bacterial metabolic pathway for melamine. uni-konstanz.denih.govnih.gov Specific enzymes, AtzC and TrzC, have been identified as being capable of ammelide deamination. nih.gov
The broader field of biocatalysis is recognized as a valuable technology in pharmaceutical research and development due to its ability to perform chemical transformations with high selectivity and efficiency. nih.gov Enzymes are increasingly used in green chemistry to replace hazardous reagents and reduce by-products. nih.gov
A patented process describes the preparation of ammeline and/or ammelide from melamine using a biocatalyst that includes at least one enzyme from the amidohydrolase superfamily. google.comwipo.int This process operates under mild, aqueous conditions, making it an environmentally friendly alternative to traditional chemical routes. google.com The ability to fine-tune the ratio of ammeline to ammelide is an additional advantage of this biocatalytic method. google.com
Thermal Decomposition Kinetics and By-product Analysis
The thermal decomposition of ammelide is a complex process that occurs at high temperatures. Thermogravimetric analysis (TGA) shows that ammelide and the related compound ammeline require temperatures of nearly 700 °C for complete decomposition. researchgate.net
Kinetic models have been developed to understand the decomposition of urea and its by-products, which include ammelide. kit.edu These models divide the decomposition into temperature regions, with the decomposition of high-temperature deposits like ammelide and ammeline occurring above 360 °C. kit.edu The formation of ammelide is noted to predominate at treatment temperatures above 250°C, and it is considered more stable than cyanuric acid. researchgate.net
During the thermal decomposition of melamine, various by-products can be formed, including melam, which is thermally more stable than melamine itself. researchgate.net Analysis of the gases evolved during thermal decomposition provides a more detailed understanding of the kinetics. kit.edu
| Compound | Decomposition Temperature (°C) | Key By-products | Source |
| Ammelide | ~700 | - | researchgate.net |
| Ammeline | ~700 | - | researchgate.net |
| Melamine | >350 | Melam, Melon | researchgate.net |
| Cyanuric Acid | >350 | Ammelide, Ammeline, Melamine | researchgate.net |
Hydrolysis and Degradation under Diverse Conditions
Ammelide can be hydrolyzed under both acidic and alkaline conditions. wikipedia.org Boiling with acids or alkalis can convert ammelide into cyanuric acid. wikipedia.org
Acidic Hydrolysis: Under acidic conditions, such as heating with dilute hydrochloric acid, amides are hydrolyzed to a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org The acid acts as a catalyst for the reaction between the amide and water. chemguide.co.uklibretexts.org The mechanism typically involves protonation of the amide oxygen, followed by the attack of water on the carbonyl carbon. libretexts.org For ammelide, hydrolysis under acidic conditions is a known route to produce cyanuric acid. mdpi.org
Alkaline Hydrolysis: In alkaline conditions, heating with a sodium hydroxide solution, for instance, leads to the formation of ammonia gas and the salt of the carboxylic acid. chemguide.co.uklibretexts.org The reaction involves the nucleophilic addition of a hydroxide ion to the carbonyl carbon. libretexts.org Alkaline hydrolysis of melamine can produce ammeline and ammelide. mdpi.org Mild protocols for the alkaline hydrolysis of amides under non-aqueous conditions have also been developed. arkat-usa.orgresearchgate.net
The degradation of melamine in the environment can lead to the formation of ammeline, ammelide, and cyanuric acid. eurl-pesticides.eu This successive degradation is a possible explanation for the frequent detection of these compounds in various samples. eurl-pesticides.eu
Radical-Mediated Reaction Pathways
The involvement of radical intermediates is a key feature of many chemical transformations that s-triazine derivatives undergo. These pathways are often initiated by highly reactive species like hydroxyl (•OH) and sulfate (B86663) (SO₄•⁻) radicals, which are central to Advanced Oxidation Processes (AOPs) used in water remediation. digitellinc.com The reaction of these radicals with triazine compounds is typically very fast, with second-order rate constants often in the range of 10⁹ to 10¹⁰ M⁻¹ s⁻¹. digitellinc.com
For amine-substituted triazines, radical-mediated reactions can be initiated through one-electron oxidation of the amine to form an amine radical cation. beilstein-journals.org This reactive intermediate can then undergo further reactions. Although specific studies on ammelide are scarce, the principles derived from related molecules are applicable. The reaction of the hydroxyl radical with the structurally similar 2,4-dioxohexahydro-1,3,5-triazine (DHT) is proposed to proceed via the initial formation of a C(6)-yl radical.
The high reactivity of triazine herbicides with both hydroxyl and sulfate radicals has been well-documented. researchgate.net For instance, atrazine (B1667683) reacts rapidly with both •OH and SO₄•⁻ radicals. researchgate.net The reaction with sulfate radicals leads to dealkylation, with a significant preference for deethylation over deisopropylation. researchgate.net Given the structure of ammelide, it is plausible that radical attack would occur at the amino groups or the triazine ring itself, leading to deamination or ring functionalization and subsequent degradation.
Table 1: Reaction Rate Constants of Various Triazines with Oxidizing Radicals
| Triazine Compound | Radical Species | Second-Order Rate Constant (k) [M⁻¹ s⁻¹] |
|---|---|---|
| Atrazine | •OH | 3 x 10⁹ |
| Atrazine | SO₄•⁻ | 2.2 - 4.3 x 10⁹ |
| Propazine | SO₄•⁻ | 2.2 - 4.3 x 10⁹ |
| Terbuthylazine | SO₄•⁻ | 2.2 - 4.3 x 10⁹ |
This table presents kinetic data for triazine herbicides structurally related to ammelide, illustrating their high reactivity towards common radical species. Data sourced from reference researchgate.net.
Oxidative Degradation Mechanisms
The oxidative degradation of this compound and its analogues is a critical area of environmental chemistry, focusing on the breakdown of these stable compounds. AOPs are considered among the most effective methods for this purpose. scirp.org
Studies on triazine herbicides like atrazine show that degradation proceeds through a series of steps, commonly including N-dealkylation and dechlorination, followed by hydroxylation of the triazine ring. csbsju.eduresearchgate.net These pathways eventually lead to the formation of ammelide and ammeline, which are subsequently degraded to cyanuric acid. scirp.org Cyanuric acid exhibits significant resistance to further degradation by AOPs due to the reversibility of the exchange between hydroxyl radicals and the hydroxyl groups on the triazine ring. scirp.org
The degradation of melamine, a compound featuring three amino groups on the triazine ring, also offers valuable insights. Research has shown that the oxidative degradation of a melamine derivative, melarsomine, is significantly accelerated when it forms a supramolecular network with cyanuric acid. nih.govacs.org This assembly is believed to capture dissolved oxygen, facilitating the oxidation and decomposition of the triazine compound. nih.govacs.org Given that ammelide is an amphoteric molecule capable of forming strong hydrogen bonds, similar self-assembly or co-assembly mechanisms could influence its oxidative stability. nih.gov
Under more severe conditions, such as the high-temperature thermal degradation of melamine-formaldehyde resins in the presence of air, the triazine ring itself can break down. researchgate.net This suggests that while the s-triazine core is robust, it can be mineralized under sufficiently energetic oxidative conditions.
Table 2: Common Degradation Intermediates of Triazine Herbicides
| Parent Compound | Degradation Process | Key Intermediates/Products |
|---|---|---|
| Atrazine | Photo-Fenton | 2-chloro-4,6-diamino-1,3,5-triazine, Cyanuric Acid |
| Atrazine | Ozonation / Photocatalysis | Dealkylated Atrazine, Dechlorinated Atrazine |
| Simazine | UV / H₂O₂ Photolysis | Dealkylated Simazine, Hydroxylated Simazine |
This table outlines the transformation products of various triazine herbicides under different oxidative conditions, highlighting common degradation pathways that may be analogous to those of ammelide. Data sourced from references scirp.orgcsbsju.eduresearchgate.net.
Spectroscopic Characterization and Structural Elucidation of 2,6 Diamino 1h 1,3,5 Triazin 4 One and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of triazine derivatives in solution. rsc.org However, the characterization of amino-substituted triazines can be complicated by their low solubility in common deuterated solvents and the intrinsic complexity of their spectra. These challenges often arise from strong intermolecular hydrogen bonding and potential π-stacking interactions, which can lead to the formation of insoluble aggregates. To overcome solubility issues, co-solvents such as trifluoroacetic acid (TFA) can be employed, which protonates the triazine molecules, thereby disrupting the intermolecular forces. optica.org
High-Resolution ¹H and ¹³C NMR Investigations
High-resolution ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in a molecule. For 2,6-diamino-1H-1,3,5-triazin-4-one, the spectra are complicated by the existence of tautomers, primarily the keto (ammeline) and enol (2-hydroxy-4,6-diamino-1,3,5-triazine) forms. Furthermore, restricted rotation around the carbon-amine bonds can lead to the presence of multiple rotamers in solution, further increasing spectral complexity. This results in the broadening of signals or the appearance of multiple distinct peaks for chemically similar nuclei.
Predicted NMR Data for 2-Hydroxy-4,6-diamino-1,3,5-triazine (Enol Tautomer)
| Nucleus | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H | Data not precisely specified in sources, but NH₂ protons typically show broad signals due to exchange and quadrupolar coupling. The OH proton would also be a broad, exchangeable singlet. researchgate.net |
| ¹³C | Predicted values suggest distinct resonances for the three unique carbons of the triazine ring, influenced by their attachment to either amino or hydroxyl groups. |
Experimental NMR Data for Triazine Analogues To illustrate typical spectral features, data for substituted diamino-s-triazines are presented below.
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|---|
| 6-Methyl-1,3,5-triazine-2,4-diamine | DMSO-d₆ | 6.6 (br s, 4H, NH₂), 2.06 (s, 3H, CH₃) | Not specified | chemicalbook.com |
| N²,N²-Diethyl-1,3,5-triazine-2,4,6-triamine | Not specified | ¹H NMR available | ¹³C NMR available | chemicalbook.com |
| N²,N²-Diallyl-1,3,5-triazine-2,4,6-triamine | Not specified | ¹H NMR available | ¹³C NMR available | chemicalbook.com |
| 6,6'-(1,4-Phenylene)bis(N²-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine) | DMSO-d₆ | 9.76 (s, 2H), 8.43 (s, 4H), 7.91 (d, 4H), 7.37 (d, 4H), 7.26 (br s, 4H) | 169.7, 167.0, 164.4, 139.3, 138.9, 128.2, 127.7, 125.5, 121.2 | monash.edu |
Variable Temperature NMR Studies for Restricted Rotation and Conformational Dynamics
Variable temperature (VT) NMR is a powerful technique for studying dynamic chemical processes, such as the restricted rotation around the C–N bonds connecting the amino groups to the triazine ring. rsc.org At low temperatures, the rotation is slow on the NMR timescale, and separate signals may be observed for the different conformers (rotamers). As the temperature increases, the rate of rotation increases. This leads to the broadening of the corresponding NMR signals, which eventually coalesce into a single, time-averaged signal at a specific temperature known as the coalescence temperature.
From the coalescence temperature and the frequency separation of the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated. For example, studies on tris-aminosubstituted triazines have revealed an average ΔG‡ value of approximately 14 kcal mol⁻¹ for rotamer interconversion. This provides quantitative data on the conformational flexibility of the molecule.
Two-Dimensional Exchange Spectroscopy (EXSY) for Tautomeric Equilibria and Isomerization
Two-dimensional exchange spectroscopy (EXSY) is the most definitive NMR method for identifying and quantifying chemical exchange processes, including tautomerism and slow conformational changes. An EXSY experiment reveals correlations between nuclei that are exchanging with one another.
For this compound, an EXSY spectrum would be crucial for unequivocally demonstrating the exchange between its different tautomeric forms (e.g., the keto-enol and various amino-imino forms). The presence of "cross-peaks" connecting the signals of the different tautomers in the 2D spectrum would provide direct evidence of this dynamic equilibrium. The volume of these cross-peaks is proportional to the rate of exchange, allowing for a quantitative analysis of the isomerization pathways and their kinetics. While specific EXSY studies on the parent compound are not prominent in the literature, the known tautomerism makes it an ideal candidate for such an investigation.
Vibrational Spectroscopy for Molecular Fingerprinting and Bonding Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a crucial tool for identifying functional groups and analyzing the bonding characteristics of molecules.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different functional groups and vibrational modes.
For this compound (in its ammelide (B29360) tautomeric form), the IR spectrum displays characteristic bands for N-H, C=O, and C-N bonds, as well as vibrations of the triazine ring. nist.gov
| Wavenumber (cm⁻¹) | Vibrational Assignment |
|---|---|
| ~3400-3000 | N-H stretching vibrations (from amino and ring NH groups) |
| ~1700-1650 | C=O stretching vibration (carbonyl group) |
| ~1650-1550 | N-H bending (scissoring) vibrations and C=N stretching of the triazine ring |
| ~1500-1400 | Triazine ring stretching vibrations |
| ~800 | Characteristic triazine ring "breathing" mode |
Data sourced from NIST WebBook for Ammelide (solid state, mull). nist.gov Note: Exact peak positions can vary based on the physical state and intermolecular interactions.
Comparing with an analogue like 2,4-diamino-6-phenyl-1,3,5-triazine, which lacks a carbonyl group, helps in confirming these assignments. The spectrum of the phenyl analogue is dominated by N-H and triazine ring vibrations. nist.gov
Raman Spectroscopy Applications
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. Vibrational modes that result in a change in polarizability are Raman active. It is particularly useful for studying symmetric vibrations and bonds involving non-polar functional groups, which may be weak or absent in the IR spectrum.
| Compound | Key Raman Shifts (cm⁻¹) | Potential Assignment |
|---|---|---|
| 2,4-Diamino-6-diethylamino-1,3,5-triazine (B1330589) | Data available in spectral databases | Symmetric triazine ring breathing modes, C-N stretching, and vibrations of the diethylamino substituent. chemicalbook.com |
The combination of FTIR and Raman spectroscopy provides a comprehensive vibrational profile, enabling detailed structural confirmation and analysis of intermolecular interactions, such as hydrogen bonding, in the solid state.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis
Ultraviolet-visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic structure of triazine compounds like ammelide. The absorption of UV and visible light by these molecules corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectra provide insights into the electronic transitions and the nature of the chemical bonds within the molecule.
Studies on diamino-1,3,5-triazines have shown that these compounds exhibit characteristic absorption bands in the UV region. For instance, 1,3,5-triazine-2,4-diamine (B193344) and its chlorinated analogue display common bands around 204-205 nm and 223-226 nm, depending on the pH of the medium. researchgate.net Variations in the UV spectra with pH can be used to determine the pKb values, which relate to the protonation of the triazine ring nitrogens and the dissociation of the amino groups. researchgate.net The analysis of these spectra, often fitted to a log-normal distribution, helps in understanding the electronic properties and acid-base behavior of these compounds. researchgate.net While specific UV-Vis data for ammelide was not found in the provided search results, the general principles observed for analogous triazines are applicable. The electronic structure of such compounds is fundamental to understanding their reactivity and potential applications.
Mass Spectrometry for Molecular Mass and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. Various mass spectrometry techniques are employed for the analysis of ammelide and its analogues.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of ammelide and related triazine compounds, even at trace levels. nih.govnih.gov This technique is particularly useful for analyzing complex matrices, such as infant formula, where it has been used to determine the presence of melamine (B1676169) and its metabolites, including ammelide. nih.govnih.gov
In a typical LC-MS/MS method, the sample is first extracted, often using a mixture of acetonitrile (B52724) and water, and then cleaned up using solid-phase extraction. nih.gov The extract is then injected into a liquid chromatograph, which separates the different compounds. The separated compounds are then introduced into a tandem mass spectrometer. For ammelide, multiple reaction monitoring (MRM) is often used for quantification. This involves selecting a specific precursor ion (the molecular ion of ammelide) and then monitoring for a specific product ion that is formed upon fragmentation of the precursor ion. researchgate.netamxpress.com This two-stage mass analysis provides high selectivity and sensitivity. researchgate.net
For instance, in the analysis of infant formula, ammelide concentrations were found to be very low, often less than 0.02 mg/kg. nih.gov The use of isotopically labeled internal standards, such as ¹³C₃-melamine and ¹³C₃-cyanuric acid, can improve the accuracy of quantification by correcting for matrix effects and variations in instrument response. nih.gov
Table 1: LC-MS/MS Parameters for the Analysis of Ammelide and Related Compounds nih.govresearchgate.net
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| Ammelide | ES+ | 129 | 86 |
| Ammeline (B29363) | ES+ | 128 | 85 |
| Melamine | ES+ | 127 | 85 |
| Cyanuric Acid | ES- | 128 | 42 |
| ¹³C₃-Melamine | ES+ | 130 | 87 |
| ¹³C₃-Cyanuric Acid | ES- | 131 | 43 |
ES+ = Positive Electrospray Ionization, ES- = Negative Electrospray Ionization
Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is another mass spectrometry technique that has been applied to the analysis of triazine compounds. amazonaws.comrsc.orgresearchgate.netresearchgate.net While generally more suited for high molecular weight compounds, advancements in instrumentation, such as the use of spiral orbital technology, have enabled the analysis of low-molecular-weight compounds like triazines with high mass resolving power and accuracy. amazonaws.com
In MALDI-TOF MS, the analyte is co-crystallized with a matrix compound, such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (2,5-DHB), which absorbs the laser energy and facilitates the ionization of the analyte. amazonaws.comrsc.org This technique can be used for both qualitative and quantitative analysis. rsc.orgresearchgate.net For quantitative analysis, an internal standard is typically used, and the ratio of the analyte peak intensity to the internal standard peak intensity is plotted against concentration. rsc.orgresearchgate.net
High-energy collision-induced dissociation (CID) in a TOF/TOF configuration can be used to obtain fragment ion spectra, which aids in structural confirmation. amazonaws.com For triazines, common fragmentation pathways include the loss of small neutral molecules and side-chain cleavages. amazonaws.com MALDI-TOF MS offers the advantage of rapid analysis, making it suitable for high-throughput screening. rsc.orgresearchgate.net
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. Since ammelide and its analogues are not inherently volatile, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. besjournal.comthamesrestek.co.ukrestek.com A common derivatization reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which replaces the active hydrogens on the amino and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. thamesrestek.co.uk
The derivatized sample is then injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra provide a fingerprint for each compound, allowing for its identification and quantification. besjournal.comrestek.com
GC-MS methods have been developed for the simultaneous determination of melamine, ammelide, ammeline, and cyanuric acid in various matrices, including milk products. besjournal.com These methods can achieve low detection limits, in the range of 0.002 mg/kg for ammelide in milk powder. besjournal.com The use of an internal standard, such as 2,6-diamino-4-chloropyrimidine, is crucial for accurate quantification. besjournal.com
Table 2: Selected Ion Monitoring (SIM) for GC-MS Analysis of Derivatized Ammelide thamesrestek.co.uk
| Analyte | Derivatized Form | Quantitation Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
|---|---|---|---|---|
| Ammelide | Tris(TMS) | 344 | 329 | 242 |
Data is illustrative based on typical derivatization and fragmentation patterns.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. carleton.educreative-biostructure.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties and behavior of a compound in the solid state. carleton.edu
Single crystal X-ray diffraction is a powerful technique for elucidating the detailed crystal structure of molecules. carleton.educreative-biostructure.com While a specific single crystal structure of ammelide itself was not detailed in the provided search results, the structures of related triazine compounds and their complexes have been extensively studied. researchgate.netresearchgate.netnih.govrsc.org For example, the crystal structure of 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate (B1200264) reveals a three-dimensional network formed by extensive hydrogen bonding between the ions. researchgate.netnih.gov
The study of ammelide and its analogues in the solid state is important for understanding their physical properties and how they interact with other molecules. The ability of triazines to form hydrogen-bonded networks is a key feature of their supramolecular chemistry. researchgate.net In complexes, ammelide and related compounds can act as ligands, coordinating to metal ions. The crystal structures of such complexes provide insight into the coordination chemistry of these triazine derivatives. researchgate.net The planarity of the triazine ring and the presence of amino and carbonyl groups allow for a variety of intermolecular interactions, including hydrogen bonds and π-π stacking. researchgate.netnih.gov
Table 3: Illustrative Crystallographic Data for a Triazine Analogue (2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate) researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.6208 (12) |
| b (Å) | 7.9828 (17) |
| c (Å) | 10.857 (2) |
| α (°) | 76.846 (4) |
| β (°) | 75.882 (4) |
| γ (°) | 75.954 (4) |
| Volume (ų) | 450.92 (17) |
Analysis of Hydrogen Bonding Networks and Supramolecular Assembly
For instance, in the crystal structure of a hydrated analogue, 2,4-diamino-6-methyl-1,3,5-triazin-1-ium trichloroacetate (B1195264) monohydrate, the water molecule plays a significant role in the hydrogen-bonding network. nih.gov It acts as a donor in an O—H⋯O hydrogen bond, linking chains of molecules along the b-axis and contributing to the formation of a three-dimensional supramolecular structure. nih.gov Similarly, in the case of 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)acetonitrile, dimethylformamide solvent molecules facilitate the linking of molecules into layers through N—H⋯N, N—H⋯O, and C—H⋯N hydrogen bonds. iucr.org
The formation of specific, repeating patterns of hydrogen bonds, known as supramolecular synthons, is a common feature. In the crystal structure of 2,4-diamino-6-phenyl-1,3,5-triazin-1-ium nitrate (B79036), the organic cations and nitrate anions are held together by 20 distinct N-H⋯O and N-H⋯N hydrogen bonds, creating two similar H-bonded neutral tapes. rsc.orgresearchgate.net These tapes are characterized by a repeating sequence of ring motifs, including R²₂(8), R³₃(10), and R⁴₄(8). rsc.orgresearchgate.net The paired cations themselves form R²₂(8) ring motifs through N–H⋯N hydrogen bond base pairing. rsc.orgresearchgate.net In another example, molecular pairs of C6H9ClN2O form dimers with an R²₂(8) motif via N—H⋯O hydrogen bonds, which then connect into ribbons with R⁴₄(10) motifs. researchgate.net
The strength and nature of these hydrogen bonds can be significant. In dimers of 3,6-diamino-1,2,4,5-tetrazine-1,4-dioxide, strong hydrogen bonds are the dominant contributing factor to the stability of the dimers, with total stabilization energies exceeding 60 kJ mol⁻¹. scielo.org.za The interplay of these various hydrogen bonds, along with other non-covalent interactions like van der Waals forces and π-π stacking, ultimately determines the complex and fascinating supramolecular assemblies of these triazine derivatives. iucr.orgnih.gov
Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Description
Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within the crystal, providing a detailed picture of close contacts with neighboring molecules. The analysis generates a three-dimensional surface, where different properties can be mapped, and two-dimensional "fingerprint plots," which summarize the intermolecular contacts in a scatter plot format.
Following H⋯H contacts, interactions involving hydrogen and other atoms, such as C⋯H/H⋯C and N⋯H/H⋯N, are typically the next most significant contributors. For instance, C⋯H/H⋯C interactions can account for 25.8-26.6% of the contacts, while N⋯H/H⋯N interactions can contribute around 24.3%. researchgate.net The relative importance of these interactions can vary depending on the specific substituents on the triazine ring. For a compound with a thiophene (B33073) ring, the major contacts were found to be N⋯H/H⋯N (27.1%), followed by H⋯H (17.6%), C⋯H/H⋯C (13.6%), and O⋯H/H⋯O (9.3%). nih.gov
The fingerprint plots provide a visual representation of these interactions. The plots of dᵢ (the distance from the surface to the nearest nucleus inside the surface) versus dₑ (the distance to the nearest nucleus outside the surface) show distinct spikes and patterns that correspond to specific types of contacts. These plots allow for a quantitative breakdown of the intermolecular interactions, offering precise percentages for each contact type.
Below is a table summarizing the percentage contributions of different intermolecular contacts for various triazine analogues as determined by Hirshfeld surface analysis.
| Compound/Molecule | H···H (%) | C···H/H···C (%) | N···H/H···N (%) | O···H/H···O (%) | Other (%) | Reference |
| 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)acetonitrile (I) | 28.2 | 23.4 | 38.3 | - | - | iucr.org |
| 2-(4-amino-6-phenyl-1,2,5,6-tetrahydro-1,3,5-triazin-2-ylidene)acetonitrile (II) | 27.0 | 26.3 | 35.0 | - | - | iucr.org |
| 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile (Mol 1) | 17.6 | 13.6 | 27.1 | 9.3 | S···H/H···S, C···C, etc. | nih.gov |
| 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile (Mol 2) | 25.4 | 11.4 | 24.3 | 11.7 | S···H/H···S, C···C, etc. | nih.gov |
| C16H11BrN6O·2C2H6OS | - | - | - | - | Br···H/H···Br significant | researchgate.net |
| C20H12N6O·C2H6OS | 49.4 | 23.2 | - | 20.0 | - | researchgate.net |
This quantitative data from Hirshfeld surface analysis is invaluable for understanding the forces that drive the self-assembly and crystallization of these compounds, providing a deeper insight into their solid-state structures.
Surface Characterization Techniques
The study of the surface characteristics of this compound and its analogues is crucial for understanding their potential applications in various fields. Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are employed to analyze the morphology and topography of these compounds at the micro and nanoscale.
Atomic Force Microscopy (AFM) is another high-resolution scanning probe microscopy technique that can provide three-dimensional information about the surface topography of a material with nanoscale resolution. An AFM operates by scanning a sharp tip over the surface of the sample. The forces between the tip and the sample are measured, allowing for the generation of a detailed topographical map. Similar to SEM, specific AFM studies on this compound were not found in the search results. However, AFM is a standard technique for characterizing the surface of crystalline organic compounds. It can reveal features such as crystal growth steps, surface roughness, and the presence of domains or defects on the crystal facets. This information is complementary to the morphological data obtained from SEM and provides a more detailed understanding of the surface at the nanoscale.
Computational Chemistry and Theoretical Modeling of 2,6 Diamino 1h 1,3,5 Triazin 4 One
Quantum Chemical Calculations for Electronic and Molecular Properties
Quantum chemical calculations offer a powerful lens through which to examine the intricate electronic and molecular characteristics of 2,6-diamino-1H-1,3,5-triazin-4-one. These methods allow for the precise determination of the molecule's geometry, vibrational modes, and the distribution of its electrons, which are crucial for predicting its stability and chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of molecular systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. researchgate.netnih.gov This process minimizes the energy of the molecule to find its equilibrium structure.
Once the optimized geometry is obtained, the same level of theory can be used to calculate the harmonic vibrational frequencies. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms within the molecule. The calculated vibrational spectra, including infrared (IR) and Raman frequencies, can be compared with experimental data to confirm the accuracy of the computational model and to aid in the assignment of spectral bands. For instance, studies on similar triazine derivatives have shown good agreement between DFT-calculated and experimentally observed vibrational spectra. researchgate.netupdatepublishing.comnih.gov
Table 1: Selected Calculated Vibrational Frequencies for Triazine Derivatives
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H Stretching | 3400-3500 |
| C=O Stretching | 1665-1695 researchgate.net |
| C=N Stretching | 1500-1600 |
| Ring Vibrations | 1400-1500 |
| Amino Group Bending | 1600-1650 |
Note: The data in this table is representative of triazine derivatives and may not correspond exactly to this compound.
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic or acidic nature. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excited and thus more reactive. For derivatives of this compound, the HOMO and LUMO energies are calculated to predict sites of electrophilic and nucleophilic attack. researchgate.net The analysis of these orbitals reveals how charge transfer can occur within the molecule upon excitation. nih.gov
Table 2: Frontier Molecular Orbital Properties
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity. |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a computational technique used to study the delocalization of electron density within a molecule. wisc.edu It provides a detailed picture of the bonding and antibonding interactions, lone pairs, and charge transfer between different parts of the molecule. aimspress.com For this compound, NBO analysis can reveal the stability arising from hyperconjugative interactions and charge delocalization. updatepublishing.comupdatepublishing.com
Molecular Electrostatic Potential (MEP) Surfaces for Charge Distribution
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent regions of varying potential. Typically, red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue represents regions of positive potential, which are prone to nucleophilic attack. Green areas denote regions of neutral potential.
For this compound, the MEP surface would highlight the electronegative oxygen and nitrogen atoms as sites of negative potential, making them likely targets for protonation or interaction with electrophiles. The hydrogen atoms of the amino groups would exhibit positive potential. This visual representation of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net
Reaction Mechanism Elucidation through Computational Approaches
Computational methods are also instrumental in elucidating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.
Transition State Theory and Activation Energy Calculations for Deamination
Transition State Theory (TST) is a theoretical framework used to calculate the rates of chemical reactions. A key aspect of TST is the identification of the transition state, which is the highest energy point along the reaction coordinate connecting reactants and products. Computational methods, particularly DFT, can be employed to locate the geometry of the transition state and calculate its energy.
For a reaction such as the deamination of this compound, which involves the removal of an amino group, computational chemists can model the reaction pathway. By calculating the energies of the reactant, transition state, and product, the activation energy (the energy barrier that must be overcome for the reaction to occur) can be determined. A lower activation energy implies a faster reaction rate. These calculations provide a quantitative understanding of the reaction's feasibility and kinetics.
Simulation of Prebiotic Chemical Pathways and Reaction Barriers
One prominent study detailed free radical pathways for the synthesis of melamine (B1676169), ammeline (B29363), ammelide (B29360), and cyanuric acid from urea (B33335). rsc.org The proposed mechanism for ammeline formation involves the intermediate guanylurea. rsc.org The process is theorized to proceed through a sequence of radical reactions, where the abstraction of a hydrogen atom from an amino group of a precursor by an •NH2 radical is a key step, followed by cyclization. rsc.org Quantum chemical computations have been used to calculate the energy barriers for these reaction steps. For instance, the cyclization of an intermediate (structure 28 in the study) to form the triazine ring of ammeline was found to have an energy barrier of 24.3 kcal/mol. rsc.org
These theoretical mechanisms find support in experimental prebiotic simulations. Ammeline has been detected as a product in experiments where urea was subjected to freeze-thaw cycles and spark discharges in atmospheres such as CH4/N2/H2, intended to simulate prebiotic environments. rsc.orguni-muenchen.denih.gov The thermal decomposition of biuret (B89757), a dimer of urea, at temperatures above 190°C has also been shown to produce ammeline, among other triazines. rsc.org
| Precursor | Proposed Intermediate | Key Reaction Type | Calculated Barrier (Example) | Supporting Evidence |
| Urea | Guanylurea | Free radical reactions, Cyclization | 24.3 kcal/mol for a cyclization step rsc.org | Spark discharge experiments, Thermal reactions rsc.orgnih.gov |
Excited-State Dynamics and Photophysical Properties
While ammeline's role as a potential prebiotic molecule makes its photostability a critical question, its excited-state dynamics have not been as extensively characterized through computational modeling as those of related triazines like melamine. mdpi.com Studies on melamine, which can be synthesized alongside ammeline in icy urea solutions, have utilized transient absorption spectroscopy to probe its excited states, revealing an internal conversion lifetime of 13 ps. mdpi.comresearchgate.net However, a detailed computational analysis of the potential energy surfaces and the specific deactivation pathways for ammeline remains a subject for future investigation. mdpi.com
Currently, there is a lack of published research specifically employing Quantum Mechanics/Molecular Mechanics (QM/MM) simulations to investigate the excited-state dynamics of ammeline. This hybrid method, which treats the chromophore with high-level quantum mechanics and the surrounding environment with classical molecular mechanics, would be highly suitable for modeling ammeline's behavior in solution or within a biological system.
The specific nonradiative relaxation channels and the geometry of conical intersections that facilitate rapid return to the electronic ground state have not been computationally mapped for ammeline. For related nitrogen-containing heterocycles like guanine (B1146940), computational studies have identified multiple conical intersections that provide ultrafast decay pathways. researchgate.net Similar theoretical approaches could be applied to ammeline to understand its photostability, a crucial factor for its survival and potential role on the early Earth. The investigation of such pathways is essential to complete the picture of its photophysical properties. mdpi.com
Crystal Packing and Supramolecular Interactions Modeling
Computational modeling has been particularly fruitful in understanding the solid-state structure and intermolecular interactions of ammeline. Recent studies combining dispersion-corrected density functional theory (DFT-D) with molecular dynamics (MD) simulations have provided a detailed picture of its aggregation and crystal packing. researchgate.net
These studies confirmed through single-crystal X-ray diffraction that in its solid state, ammeline exists exclusively as the 4,6-diamino-1H-1,3,5-triazin-4-one (keto) tautomer. researchgate.net The crystal structure is characterized by a layered arrangement with an exceptionally high density of hydrogen bonds. researchgate.net Computational analyses highlight that the most significant interactions governing its self-assembly are the hydrogen bonds formed by the amine groups (–NH2) with both the pyridine-type ring nitrogen atoms and the carbonyl group (C=O). researchgate.net
Interestingly, earlier ab initio calculations at the SCF-level had predicted the hydroxy tautomer (4,6-diamino-1,3,5-triazin-2-ol) to be more stable than the carbonyl tautomer by 4.82 kcal/mol. colab.ws The discrepancy with later experimental and higher-level computational results underscores the importance of including electron correlation and dispersion corrections in the theoretical models to accurately describe such systems. researchgate.net
Furthermore, DFT calculations have been used to explore the self-assembly of ammeline into larger supramolecular structures. These studies found that ammeline is a superior building block compared to melamine for forming cyclic, hydrogen-bonded rosette structures. nih.gov The cooperativity of the hydrogen bonds in ammeline rosettes, which enhances their stability, was found to follow a mechanism similar to that observed in guanine quartets. nih.gov
| Computational Method | Key Finding | Interaction/Property Studied |
| DFT-D / MD Simulations | Confirmed keto tautomer is most stable in solid state; layered structure with dense H-bonds. researchgate.net | Crystal Packing, Tautomerism |
| Dispersion-Corrected DFT | Ammeline is a better building block for H-bonded rosettes than melamine. nih.gov | Supramolecular Self-Assembly |
| Ab initio (SCF-level) | Predicted hydroxy tautomer was more stable (contrary to recent findings). colab.ws | Tautomerism |
Predictive Modeling for Chemical and Biological Activity
In silico tools have been successfully applied to predict the chemical and biological behavior of ammeline. Computational models have been crucial in identifying its role in bacterial metabolism. Bioinformatics analysis combined with in silico docking models identified guanine deaminase as the enzyme responsible for the deamination of ammeline to ammelide as a key step in the bacterial metabolism of melamine. nih.gov These models showed that the keto tautomer of ammeline could bind to the guanine deaminase active site in an orientation similar to its native substrate, guanine. nih.gov
Predictive modeling is also used in the context of environmental and food safety. Ammeline, an experimentally identified transformation product of the industrial chemical melamine, was also prioritized as a likely product through in silico approaches used for assessing chemical alternatives. acs.org Quantitative structure-activity relationship (QSAR) models are frequently used to predict the environmental persistence and toxicological effects of the broader class of s-triazine herbicides, providing a framework for assessing compounds like ammeline. mdpi.comscispace.com While not specific to ammeline, predictive tools like PASS (Prediction of Activity Spectra for Substances) have been used on other triazine derivatives to forecast potential biological activities, such as antiproliferative effects. researchgate.net
| Modeling Approach | Predicted Activity/Property | Context |
| In silico Docking / Bioinformatics | Metabolism by guanine deaminase. nih.gov | Bacterial Metabolism |
| In silico Hazard Prediction | Formation as a transformation product of melamine. acs.org | Chemical Alternatives Assessment |
| QSAR | Persistence, toxicological effects. mdpi.com | Environmental Safety |
Applications and Research Potential of 2,6 Diamino 1h 1,3,5 Triazin 4 One in Interdisciplinary Chemistry
Organic Synthesis Reagent and Building Block Development
In the realm of organic chemistry, 2,6-diamino-1H-1,3,5-triazin-4-one and its derivatives are recognized as valuable organic building blocks. alfa-chemistry.comsigmaaldrich.com These are fundamental molecular entities that serve as the foundation for constructing more complex organic compounds. The presence of reactive amino groups and the triazine core allows for a variety of chemical transformations, making it a versatile reagent.
The development of novel and efficient synthetic methodologies is a cornerstone of chemical research. For instance, microwave-assisted synthesis has been employed as a green chemistry approach for the preparation of 2,4-diamino-1,3,5-triazine derivatives. researchgate.netrsc.org This method offers advantages such as reduced solvent usage, shorter reaction times, and simplified purification procedures. researchgate.netrsc.org
Furthermore, the strategic use of building blocks like this compound is crucial in medicinal chemistry for the modular synthesis of new drug candidates. alfa-chemistry.com The ability to readily introduce the triazine scaffold into larger molecules is of significant interest for developing compounds with potential biological activities. The synthesis of various substituted 1,3,5-triazines continues to be an active area of research, with new methods being developed to create diverse molecular architectures. organic-chemistry.org
Recent advancements in synthetic chemistry have provided even more accessible pathways to create valuable heterocyclic structures, which are prevalent in many FDA-approved drugs. scripps.edu The principles behind these new methods could potentially be applied to further functionalize and utilize triazine-based compounds.
The following table provides a brief overview of the role of this compound as a building block:
| Feature | Description |
| Core Structure | 1,3,5-triazine (B166579) ring |
| Key Functional Groups | Two primary amino groups, one carbonyl group |
| Reactivity | Amenable to substitution and condensation reactions |
| Applications in Synthesis | Precursor for polymers, heterocycles, and supramolecular structures |
Advanced Materials Science and Polymer Chemistry
The incorporation of this compound and its derivatives into polymeric systems has led to the creation of advanced materials with a wide range of functionalities. The triazine unit imparts desirable properties such as thermal stability, hydrogen bonding capabilities, and potential biocidal activity.
The synthesis of polymers containing triazine units is a significant area of research. These polymers often exhibit enhanced thermal and mechanical properties. One common approach involves the polymerization of triazine-containing monomers. For example, 2-vinyl-4,6-diamino-1,3,5-triazine (B1219306) can be polymerized to create polymers with hydrogen-bonding substituents. wikipedia.org The synthesis of such monomers can be achieved through various routes, including processes that are suitable for industrial-scale production. google.comgoogle.com
The development of new polymerization routes is crucial for advancing polymer chemistry. Facile polymerization methods and the design of novel monomers are attractive for creating new materials. rsc.org For instance, the self-polymerization of specifically designed monomers can lead to high-performance polyamides with good film formability and mechanical strength. rsc.org
A significant application of polymers incorporating triazine units is in the development of biocidal and antimicrobial materials. Cationic polymers, in general, are promising as antimicrobial agents due to the positive charges they carry, which can interact with and disrupt the negatively charged cell envelopes of bacteria. mdpi.commdpi.com
Polymers containing quaternary ammonium (B1175870) salts (QAS) are among the most widely studied antimicrobial polymers. nih.gov The incorporation of triazine derivatives can enhance the antimicrobial efficacy of these polymers. For example, polymers derived from 2-vinyl-4,6-diamino-1,3,5-triazine have been investigated for their biocidal properties. researchgate.net These materials can be used in a variety of applications, including antimicrobial coatings and films for food packaging, wound dressings, and to prevent biofouling. mdpi.comnih.gov
The table below summarizes key aspects of biocidal polymers derived from triazine compounds:
| Polymer Type | Antimicrobial Mechanism | Potential Applications |
| Cationic Polymers | Disruption of bacterial cell membranes | Medical devices, food packaging, water purification |
| N-halamine Polymers | Release of active chlorine | Disinfectants, biocidal fabrics |
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. researchgate.net The incorporation of triazine rings into the polyimide backbone can further enhance these properties.
The synthesis of polyimides typically involves a two-step process where a dianhydride reacts with a diamine to form a poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. vt.educore.ac.uk Research has shown that new polyimides can be synthesized from diamino-triazine derivatives. For example, novel polyimides have been prepared using 2,6-diamino-4-methyl-1,3,5-triazine. uobaghdad.edu.iquobaghdad.edu.iq These triazine-containing polyimides are being explored for applications in areas that demand high-performance materials, such as the aerospace industry. core.ac.uk
The ability of this compound and its derivatives to form multiple hydrogen bonds makes them excellent candidates for use in supramolecular chemistry. Supramolecular assembly involves the spontaneous organization of molecules into well-defined structures through non-covalent interactions.
Triazine derivatives have been extensively studied for their self-assembly properties, often forming intricate networks and patterns. researchgate.netrsc.org These assemblies can create nano- and micro-scale structures with potential applications in materials science and nanotechnology.
In host-guest chemistry, a larger host molecule can encapsulate a smaller guest molecule. The well-defined structure and hydrogen-bonding capabilities of triazine-based macrocycles can allow them to act as hosts for various guest molecules. For instance, shape-persistent imine cages have been studied for their ability to encapsulate ammonium ions. nih.gov Similarly, hydrogen-bonded oligoamide macrocycles have shown interesting host-guest behaviors with a variety of cationic guests. mdpi.com The principles of host-guest chemistry are being applied to develop systems for chiroptical sensing and the formation of complex supramolecular assemblies. mdpi.comrsc.org
The unique properties of this compound and its derivatives make them promising building blocks for the fabrication of novel nanomaterials. The self-assembly of these molecules can be harnessed to create nanostructures with controlled morphologies.
For example, the synthesis of poly(2-vinyl-4,6-diamino-1,3,5-triazine) nanoparticles has been achieved through precipitation polymerization. wikipedia.org These nanoparticles have potential applications in areas such as biocatalysis and drug delivery. The ability to control the size and shape of these nanoparticles is crucial for their function.
Furthermore, the incorporation of triazine units into larger molecular architectures can lead to the development of functional materials with applications in organic electronics and photovoltaics. The precise design and synthesis of these materials are key to achieving desired properties and performance.
Synthesis of Polymeric Systems Incorporating Triazine Units
Fundamental Biochemical Research and Pharmaceutical Design Principles
The s-triazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. rsc.orgmdpi.comajprr.com Its versatility allows for the synthesis of a wide array of derivatives with potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. rsc.orgmdpi.com
The this compound structure serves as a valuable starting point for the design and synthesis of novel therapeutic agents. By modifying the substituents on the triazine ring, chemists can fine-tune the compound's pharmacological properties to target specific biological pathways or receptors. mdpi.com This has led to the development of a variety of triazinone derivatives with promising activities.
For instance, derivatives of 1,2,4-triazinone have been synthesized and shown to possess potent antitumor activity against breast cancer cell lines, inducing apoptosis and arresting the cell cycle. nih.gov Other triazinone derivatives have been identified as novel and specific inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response, showing therapeutic potential in models of ulcerative colitis. acs.org Furthermore, the s-triazine scaffold is present in commercially available drugs such as the anticancer agent enasidenib. rsc.orgrsc.org The design of these analogues often involves creating hybrid molecules that combine the triazine core with other pharmacologically active heterocyclic systems. rsc.orgnih.govnih.gov
Interactive Table: Examples of Bioactive Triazine and Triazinone Analogues
Beyond its potential as a scaffold for therapeutics, this compound and its derivatives can be employed as chemical probes to investigate biological processes. A key technique in this area is isotopic labeling. The isotopically labeled version of this compound, 4,6-Diamino-(2,4,6-¹³C₃)1H-1,3,5-triazin-2-one, can be used in tracer studies to track metabolic pathways within cells or organisms. smolecule.com By using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can follow the fate of the ¹³C-labeled triazine ring, providing insights into how the compound is metabolized and how it interacts with biomolecules. smolecule.com
This approach is also valuable for studying protein-ligand interactions. smolecule.com By incorporating the labeled compound into potential drug candidates, NMR can be used to analyze the binding of the drug to its target protein, which is crucial for understanding its mechanism of action. smolecule.com Furthermore, some triazine derivatives have been developed as selective sensors or ionophores for specific ions, demonstrating their utility as probes in chemical and biological systems. tandfonline.com
Computational methods are increasingly used to accelerate the drug discovery process. In silico screening and predictive modeling allow researchers to evaluate the potential biological activity of a large number of compounds before they are synthesized, saving time and resources. For triazine derivatives, several computational approaches have been employed.
Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate 3D contour maps that suggest which parts of a molecule to modify to enhance its activity. nih.gov These models have been applied to various classes of inhibitors, including those based on aminothiazole and aminobenzimidazole scaffolds. nih.govnih.gov
Molecular docking is another powerful tool that predicts how a ligand binds to the active site of a protein. unair.ac.id This information can help in understanding the mechanism of action and in designing more potent inhibitors. These in silico techniques are not only used for drug discovery but also to predict the adsorption and corrosion inhibition mechanisms of triazine derivatives on metal surfaces. nih.gov
Interactive Table: In Silico Methods Applied to Triazine Derivatives and Related Compounds
Environmental Chemistry and Degradation Research
The widespread use of some s-triazine compounds as herbicides has led to extensive research on their environmental fate and persistence. While this compound is not a primary herbicide, its s-triazine core means that data from herbicidal triazines can provide insights into its potential environmental behavior.
Triazine herbicides can be persistent in the environment, with their half-lives in soil and water varying significantly depending on environmental conditions. nih.gov The degradation of these compounds can occur through several pathways, including microbial degradation, hydrolysis, and photolysis. researchgate.netnih.gov
Microbial degradation is a major route for the breakdown of many s-triazine herbicides. nih.govnih.gov Specific bacterial strains have been identified that can utilize these compounds as a source of nitrogen, breaking down the triazine ring into ammonia (B1221849) and carbon dioxide. nih.govnih.gov A key intermediate in the degradation of many s-triazines is cyanuric acid. nih.govnih.gov
Hydrolysis is another important degradation pathway, particularly in soil and water. The rate of hydrolysis is influenced by pH, with more rapid degradation often occurring under acidic conditions. researchgate.net Photodegradation, or breakdown by sunlight, can also contribute to the dissipation of triazines in surface waters. researchgate.netcsbsju.edunih.gov The presence of photosensitizing substances in the water can enhance this process. researchgate.net
Research on the degradation of a closely related compound, 2-chloro-4,6-diamino-1,3,5-triazine, has shown that it can be degraded via the photo-Fenton process. scirp.orgresearchgate.net A key step in this degradation is the rapid hydrolysis of the chlorine atom to form 2-hydroxy-4,6-diamino-1,3,5-triazine, which is a tautomer of this compound. scirp.orgresearchgate.net This intermediate is then further oxidized. scirp.orgresearchgate.net This indicates a likely pathway for the environmental degradation of the title compound.
Interactive Table: Half-lives of Selected s-Triazine Herbicides in Different Environmental Conditions
Tracing Environmental Transformation Pathways and Metabolites
The environmental fate of this compound, commonly known as ammeline (B29363), is predominantly governed by microbial degradation. As a hydrolysis product of melamine (B1676169), ammeline is an intermediate in the environmental degradation pathway of this widely used industrial chemical. nih.govusgs.gov The transformation of ammeline primarily proceeds through a series of hydrolytic deamination steps, leading to the formation of other triazine compounds.
The principal transformation pathway involves the microbial deamination of ammeline to ammelide (B29360). nih.govacs.org This reaction is catalyzed by the enzyme guanine (B1146940) deaminase, which exhibits a promiscuous activity towards ammeline due to its structural similarity to guanine. nih.govresearchgate.netrivm.nl This enzymatic conversion has been observed in various bacteria, including Escherichia coli and Pseudomonas putida. researchgate.netrivm.nl
Further degradation of ammelide leads to the formation of cyanuric acid. usgs.govacs.org This subsequent step involves the hydrolytic deamination of ammelide, a reaction also catalyzed by microbial enzymes. researchgate.netacs.org The complete microbial degradation of melamine, passing through ammeline and ammelide, ultimately results in the cleavage of the triazine ring of cyanuric acid, producing ammonia and carbon dioxide. usgs.govacs.org
Abiotic transformation processes can also play a role, though they are generally considered less significant than microbial degradation under typical environmental conditions. For instance, boiling ammeline with dilute alkali can facilitate its hydrolysis to ammelide. nih.gov Additionally, advanced oxidation processes, such as treatment with ozone and hydrogen peroxide, have been shown to degrade related triazine compounds like atrazine (B1667683), with ammeline being identified as a major end-product under certain conditions. nih.gov
Table 1: Environmental Transformation of this compound (Ammeline)
| Transformation Process | Precursor | Product(s) | Catalyzing Agent/Condition | Reference(s) |
| Microbial Deamination | Ammeline | Ammelide | Guanine deaminase (from bacteria like E. coli, Pseudomonas putida) | nih.govresearchgate.netrivm.nl |
| Microbial Deamination | Ammelide | Cyanuric Acid | Microbial amidohydrolases | usgs.govacs.orgresearchgate.net |
| Hydrolysis | Ammeline | Ammelide | Boiling with dilute alkali | nih.gov |
| Advanced Oxidation | Atrazine | Ammeline, 2-Chloro-4,6-diamino-s-triazine | Ozone/Hydrogen Peroxide | nih.gov |
| Microbial Degradation | Melamine | Ammeline, Ammelide, Cyanuric Acid | Bacterial consortium (e.g., Nocardioides sp.) | acs.org |
Spatial and Temporal Distribution Studies in Environmental Compartments
Studies on the spatial and temporal distribution of this compound (ammeline) in the environment are often conducted in conjunction with the monitoring of its parent compound, melamine, and other derivatives like ammelide and cyanuric acid. These studies reveal the widespread presence of ammeline in various environmental matrices, indicating ongoing transformation of melamine-related compounds.
Aquatic Environments:
Ammeline has been detected in a variety of aquatic environments, including rivers, lakes, wastewater, and even tap water. A study in New York State, USA, found ammeline in river and lake water, with its presence linked to urbanization and human activities. nih.gov The concentrations are generally in the nanogram per liter (ng/L) to microgram per liter (µg/L) range. researchgate.net For instance, in a comprehensive study of water samples from New York, the sum concentrations of melamine and its derivatives, including ammeline, were reported in river water (median: 370 ng/L) and lake water (median: 347 ng/L). nih.gov A similar study in China also documented the widespread presence of melamine and its derivatives in various aquatic environments, with precipitation samples showing the highest median concentrations of ammeline (2.446 ng/mL). nih.govresearchgate.net
Soils and Sediments:
In terrestrial environments, ammeline has been identified in soils and sediments. A nationwide survey in China found ammeline in surface soils, with concentrations ranging from not detected to over 2000 ng/g dry weight (dw). acs.org The study suggested that the use of nitrogenous fertilizers could be a significant source of melamine and its derivatives in agricultural soils. acs.org
Sediment core analyses have provided valuable insights into the temporal trends of ammeline contamination. A study of sediment cores from Lake Shihwa, South Korea, revealed historical profiles of melamine and its derivatives that corresponded with the region's industrial development and environmental changes. nih.gov In surface sediments from the same lake, the sum of melamine and its derivatives ranged from 16.6 to 4390 ng/g dw. nih.gov
The distribution of ammeline in environmental compartments is influenced by various factors, including the extent of melamine usage, the activity of microbial populations capable of its transformation, and the physicochemical properties of the soil and water. researchgate.net Ongoing monitoring is essential to understand the long-term fate and potential ecological implications of this transformation product.
Table 2: Spatial and Temporal Distribution of this compound (Ammeline)
| Environmental Compartment | Location | Concentration Range/Value | Key Findings | Reference(s) |
| River Water | New York, USA | Part of ∑4MELs with median of 370 ng/L | Presence corresponds with urbanization. | nih.gov |
| Lake Water | New York, USA | Part of ∑4MELs with median of 347 ng/L | Geographic distribution linked to human activities. | nih.gov |
| Precipitation | China | Median concentration of 2.446 ng/mL | Widespread presence in various aquatic environments. | nih.govresearchgate.net |
| Tap Water | New York, USA | Part of ∑4MELs with median of 512 ng/L | Detected in drinking water sources. | nih.gov |
| Surface Soil | China | 8.67 to 2020 ng/g dw (as part of ∑melamine) | Fertilizers identified as a potential source. | acs.org |
| Sediment (Surface) | Lake Shihwa, South Korea | 16.6 to 4390 ng/g dw (as part of ∑Melamine) | Spatial gradient observed from creeks to offshore locations. | nih.gov |
| Sediment (Cores) | Lake Shihwa, South Korea | Historical profiles corresponded with regional development | Provides temporal trends of contamination. | nih.gov |
Future Prospects and Emerging Research Frontiers in 2,6 Diamino 1h 1,3,5 Triazin 4 One Chemistry
Design and Synthesis of Novel Triazine Scaffolds with Tunable Properties
The 1,3,5-triazine (B166579) ring serves as a versatile scaffold for designing molecules with specific, tunable properties. nih.gov The ease of functionalization of the triazine core allows for the synthesis of a wide array of derivatives with tailored electronic and biological characteristics. nih.govnih.gov
A primary method for synthesizing substituted 1,3,5-triazines involves the use of cyanuric chloride. nih.gov This approach takes advantage of the sequential and controlled nucleophilic substitution of the chloride atoms, with reactivity decreasing as more substituents are added. nih.gov This allows for the precise introduction of various functional groups, leading to mono-, di-, and tri-substituted s-triazine derivatives. nih.govdigitellinc.com Researchers have successfully incorporated moieties such as morpholine, piperidine, anilines, and dipeptides to create libraries of compounds with potential applications in medicinal chemistry. digitellinc.com
Microwave-assisted synthesis has emerged as a green and efficient method for preparing 2,4-diamino-1,3,5-triazine derivatives. researchgate.netrsc.org This technique often reduces reaction times and the need for solvents, simplifying purification procedures. researchgate.netrsc.org For instance, the reaction of dicyandiamide (B1669379) with nitriles under microwave irradiation provides a straightforward route to these compounds. researchgate.netrsc.org One-pot, microwave-assisted, three-component condensation reactions of cyanoguanidine, aromatic aldehydes, and arylamines have also been employed to generate extensive libraries of 6,N2-diaryl-1,3,5-triazine-2,4-diamines. nih.gov
The development of novel synthetic routes continues to be an active area of research. nih.gov Methods such as solid-phase synthesis, metal-based reactions, [4+2] cycloadditions, and multicomponent one-pot reactions are being explored to create diverse triazine and tetrazine structures, including linear, angular, and fused heterocyclic systems. nih.gov For example, a tandem procedure has been developed for the preparation of 2-(N,N-dimethyl)amino-4-amino-6-aryl-1,3,5-triazines starting from cyanoguanidine, dimethyl ammonium (B1175870) hydrochloride, and corresponding aldehydes in the presence of an ionic liquid. researchgate.net
The ability to fine-tune the properties of these scaffolds is critical for their application. For example, the introduction of electron-donating groups, like amino groups, at the 2, 4, or 6 positions of the triazine ring creates a stronger bond and restricts free rotation. nih.gov This structural rigidity and the potential for multiple hydrogen bond formation are key to their use in host-guest chemistry and the formation of organized aggregates. nih.gov
In-depth Mechanistic Studies of Complex Chemical and Biochemical Reactions
Understanding the mechanisms of chemical and biochemical reactions involving 2,6-diamino-1H-1,3,5-triazin-4-one and its derivatives is crucial for optimizing their synthesis and application. The triazine ring can participate in various organic transformations, including electrophilic addition, nucleophilic displacement, and intramolecular cyclization. nih.gov
Detailed mechanistic studies often involve a combination of experimental techniques and computational modeling. For example, variable temperature NMR spectroscopy has been used to determine the free energy of activation for rotation around the amino-trazine bond in 2,4-diamino-1,3,5-triazine derivatives. researchgate.netrsc.org Such studies provide insights into the dynamic behavior of these molecules in solution. researchgate.netrsc.org
In the context of biochemical reactions, the degradation of triazine herbicides is a significant area of research. While various microorganisms can degrade s-triazine herbicides, the triazine ring itself is often not broken down, leading to persistent residues in the environment. mdpi.com Understanding the enzymatic pathways involved in triazine degradation is key to developing more effective bioremediation strategies. For instance, studies have identified enzymes like triazine hydrolase (TrzN) and AtzC as being involved in the microbial degradation of these compounds. mdpi.com
The reactivity of the triazine scaffold can be modulated by the substituents attached to it. The synthesis of 2,4,6-trisubstituted-1,3,5-triazines from cyanuric chloride exemplifies this, where the reactivity of the chlorine atoms decreases with each successive substitution. nih.gov This differential reactivity allows for the selective introduction of different nucleophiles. frontiersin.org Experimental and theoretical studies have explored the preferential order of incorporating nucleophiles like alcohols, thiols, and amines, with the general order found to be alcohol > thiol > amine. frontiersin.org
Exploitation of Advanced Computational Tools for Predictive Chemistry
Advanced computational tools are increasingly being used to predict the properties and reactivity of this compound and its derivatives, guiding experimental work and accelerating the discovery of new materials. publish.csiro.au Density functional theory (DFT) is a prominent method for studying the geometries, electronic structures, and energetic properties of these compounds. rsc.orgresearchgate.netnwpu.edu.cn
Computational studies have been employed to evaluate the spectroscopic properties of triazine derivative dyes. publish.csiro.au By using methods like ZINDO/S and time-dependent density functional theory (TD-DFT), researchers can predict absorption and emission data, which is valuable for the rational design of fluorescent probes. publish.csiro.au These calculations can be performed in both vacuum and solution states to simulate real-world conditions. publish.csiro.au
In the field of energetic materials, DFT calculations are used to predict properties such as heats of formation, densities, and bond dissociation energies for substituted s-triazine derivatives. researchgate.net These studies help in identifying promising candidates for high-energy-density materials by exploring the effects of different substituents like -NO2, -NH2, and -N3 on the stability and energy content of the triazine ring. researchgate.net For instance, the introduction of -NO2 groups tends to increase density, while -N3 and -NH2 substitutions can enhance thermal stability. researchgate.net
Computational chemistry has also been instrumental in studying the electrochemical behavior of triazine derivatives. acs.org By calculating N-C bond dissociation free energies and oxidation potentials, researchers can assess the suitability of these compounds as electrochemical sources of carbon-centered radicals. acs.org These in-silico studies suggest that triazine adducts could be more functional-group-tolerant in electrosynthesis compared to other systems. acs.org
Furthermore, computational approaches are vital in designing new drugs and understanding their mechanisms of action. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed to guide the design of more potent anticancer compounds based on the 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold. nih.gov Molecular docking simulations are also used to predict the binding affinity of triazine derivatives to biological targets. digitellinc.comnih.gov
Interdisciplinary Applications in Sustainable Technologies and Functional Materials
The unique properties of this compound and its derivatives make them valuable in a range of interdisciplinary applications, particularly in sustainable technologies and the development of functional materials.
In the realm of sustainable technologies, triazine-based compounds are being explored for their potential in energy applications. Their optoelectronic properties make them suitable for use in organic solar cells, dye-sensitized solar cells, and perovskite solar cells. mdpi.com The electron-deficient nature of the 1,3,5-triazine ring makes it a useful component in electron-transporting materials. mdpi.com Star-shaped triazine derivatives have been synthesized for use as hole transport materials in perovskite solar cells, demonstrating the versatility of this scaffold in tuning material properties for specific functions. mdpi.com
Triazine derivatives also play a role in the development of functional polymers and materials. For example, 2-vinyl-4,6-diamino-1,3,5-triazine (B1219306) serves as a monomer for creating polymers with hydrogen-bonding substituents. wikipedia.org These polymers have applications in areas such as nanoparticle synthesis for protein adsorption. wikipedia.org The ability of diaminotriazines to form strong, directional hydrogen bonds is also exploited in the creation of self-assembling systems and supramolecular structures. researchgate.netrsc.org
Covalent organic frameworks (COFs) incorporating triazine units are another promising area of research. A fluorinated imide-linked COF, synthesized from a triazine-based aniline (B41778) derivative, has shown potential for the selective capture of sulfur hexafluoride (SF6), a potent greenhouse gas. acs.org The high surface area, tunable pore size, and chemical stability of these COFs make them excellent candidates for advanced adsorbents. acs.org
Beyond these applications, triazine derivatives are used as polymer intermediates, fire retardants, and in the production of dyes. mdpi.com Their ability to be functionalized in a controlled manner allows for the creation of materials with a wide range of properties, from enhanced thermal stability to specific optical or electronic characteristics.
Unveiling New Environmental Transformation Pathways and Mitigation Strategies
The widespread use of s-triazine herbicides has led to their detection in soil and water, prompting research into their environmental fate and the development of mitigation strategies. mdpi.comresearchgate.net These herbicides can be persistent in the environment, with long half-lives, and their residues have been found in various water sources. mdpi.comnih.gov
Understanding the transformation pathways of these compounds is essential for assessing their environmental impact. While microbial degradation is a key process, it often results in dealkylated or hydroxylated metabolites without the complete breakdown of the triazine ring. mdpi.com This incomplete degradation can lead to the persistence of triazine-related compounds in the environment. mdpi.com Research is ongoing to identify microorganisms and enzymatic pathways that can achieve complete mineralization of the triazine ring.
Several mitigation strategies are being explored to address triazine contamination. These include physical methods like adsorption, as well as advanced oxidation processes, chemical remediation, and bioremediation. mdpi.com Phytoremediation, the use of plants to remove pollutants, is another area of investigation.
In-silico methods are also being employed to design new triazine-based herbicides with improved environmental profiles. mdpi.comnih.gov By using techniques like molecular docking and 3D-QSAR, researchers aim to create substitutes that are highly effective as herbicides but also readily biodegradable and less toxic to non-target organisms. mdpi.comnih.gov For example, studies have focused on designing derivatives with enhanced microbial degradability and reduced human lung cytotoxicity. nih.gov
Furthermore, research is exploring ways to promote the degradation of existing triazine herbicides in the environment. Studies have suggested that the presence of certain amino acids, such as aspartic acid, alanine, and glycine, may enhance the microbial degradation of s-triazines in agricultural fields. mdpi.com Such findings could lead to the development of new field application schemes that minimize the environmental persistence of these compounds. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,6-diamino-1H-1,3,5-triazin-4-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using halogenated triazine precursors. For example, 2-chloro-4,6-dimethoxy triazine reacts with amino acids or amines in the presence of triethylamine as a base, followed by neutralization to isolate the product . Reaction temperature (-35°C to room temperature), solvent selection (dioxane/water mixtures), and stoichiometric ratios of reagents significantly impact yield and purity. Optimization of these parameters is critical, as demonstrated in analogous triazine syntheses achieving yields >80% .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- Spectroscopy : Infrared (IR) spectroscopy identifies functional groups (e.g., NH, C=O, C=N) through characteristic absorption bands. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves proton environments and carbon frameworks, while mass spectrometry (MS) confirms molecular weight .
- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and tautomeric configurations. This is essential for resolving structural ambiguities, such as keto-enol tautomerism observed in related triazinones .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?
- Methodological Answer : Discrepancies often arise from dynamic molecular behavior (e.g., tautomerism) or solvent effects in experimental vs. gas-phase computational models. To address this:
- Perform solvent-phase DFT calculations to mimic experimental conditions.
- Use resonance Raman (RR) spectroscopy to validate computational predictions of vibrational modes .
- Apply triangulation by cross-validating data with multiple techniques (e.g., XRD for solid-state structure, NMR for solution behavior) .
Q. What advanced degradation pathways have been identified for structurally similar triazine compounds, and how can these inform stability studies of this compound?
- Methodological Answer : Degradation mechanisms for triazines often involve dechlorination, hydroxylation, and alkyl chain modifications. For example:
- Microbial degradation of atrazine produces 2,6-bis(alkylamino)-1H-triazin-4-one derivatives via dechlorination and demethylation .
- Stability studies should include HPLC-MS to track metabolite formation under varying pH/temperature conditions. Accelerated degradation assays (e.g., UV irradiation) can predict environmental persistence .
Q. How do substituent variations at the 4-position of the triazine ring affect the electronic and reactivity profiles of this compound derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., morpholino, piperidinyl) at the 4-position alter conjugation and reactivity. Key approaches include:
- Synthesizing derivatives via stepwise substitution (e.g., introducing benzylamino or morpholino groups) .
- Analyzing electronic effects using UV/vis spectroscopy for absorption shifts and cyclic voltammetry for redox behavior .
Data Analysis and Interpretation
Q. What strategies are recommended for handling contradictory crystallographic data in polymorphic forms of this compound?
- Methodological Answer :
- Conduct high-resolution XRD studies to distinguish polymorphs.
- Use differential scanning calorimetry (DSC) to identify phase transitions.
- Apply Rietveld refinement in SHELXL to model disorder or twinning in crystals .
Q. How can researchers ensure methodological rigor in quantitative analysis of this compound in complex matrices?
- Methodological Answer :
- Validate analytical methods (e.g., HPLC, LC-MS) using spike-and-recovery experiments with internal standards.
- Assess reliability through inter-laboratory reproducibility tests and limit of detection (LOD) calculations .
Experimental Design Considerations
Q. What are the critical factors in designing kinetic studies for reactions involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
